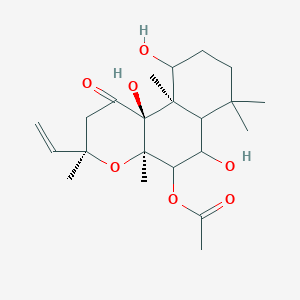

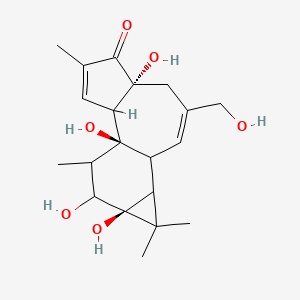

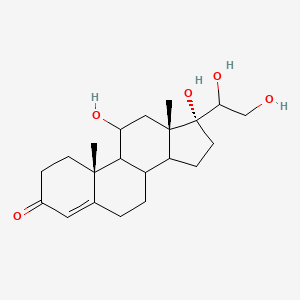

4beta-Phorbol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4beta-Phorbol is a diterpenoid compound that belongs to the tigliane family. It is a natural product found in various plants, particularly those in the Euphorbiaceae and Thymelaeaceae families. The compound is known for its complex structure and significant biological activities, including its role as a tumor promoter through the activation of protein kinase C .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The total synthesis of 4beta-Phorbol is a challenging task due to its unique 5/7/6/3 tetracyclic skeleton and multiple contiguous stereocenters. One of the notable synthetic routes involves a 20-step process starting from inexpensive (+)-carvone. This synthesis utilizes pentamethyldisilyl (PMDS) groups as masked hydroxyl groups, a Shapiro reaction to link fragments, and a Tamao–Fleming oxidation followed by a ring-closing metathesis reaction .

Industrial Production Methods

Industrial production of this compound often involves extraction from natural sources such as croton oil. An improved preparation method from croton oil has been reported, which involves a series of purification steps to isolate the compound .

Analyse Des Réactions Chimiques

4beta-Phorbol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

Substitution: Substitution reactions often involve nucleophiles like halides or amines.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane and reaction temperatures ranging from -78°C to room temperature. Major products formed from these reactions include various oxidized, reduced, or substituted derivatives of this compound .

Applications De Recherche Scientifique

4beta-Phorbol has a wide range of scientific research applications:

Chemistry: It is used as a model compound for studying complex organic synthesis and reaction mechanisms.

Biology: The compound is employed in research on cell signaling pathways, particularly those involving protein kinase C.

Medicine: this compound and its derivatives are investigated for their potential therapeutic applications, including anti-cancer and anti-viral properties.

Industry: The compound is used in the development of bioactive materials and as a reference standard in analytical chemistry

Mécanisme D'action

4beta-Phorbol exerts its effects primarily by interacting with protein kinase C (PKC). The compound mimics diacylglycerol, a natural ligand of PKC, and activates the kinase. This activation leads to various downstream effects, including changes in gene expression, cell proliferation, and apoptosis. The molecular targets and pathways involved include the PKC signaling pathway and other phospholipid membrane receptors .

Comparaison Avec Des Composés Similaires

4beta-Phorbol is often compared with other members of the tigliane family, such as phorbol 12-myristate 13-acetate (PMA) and tigilanol tiglate. These compounds share similar biological activities but differ in their potency and specific effects on PKC isoforms. For example, PMA is a more potent activator of PKC compared to this compound. The unique structural features of this compound, such as its specific hydroxyl and methyl groups, contribute to its distinct biological activities .

Conclusion

This compound is a fascinating compound with a complex structure and diverse biological activities. Its synthesis, chemical reactions, and applications in various fields make it a valuable subject of study in both academic and industrial research. Understanding its mechanism of action and comparing it with similar compounds further highlights its significance in scientific research.

Propriétés

Formule moléculaire |

C20H28O6 |

|---|---|

Poids moléculaire |

364.4 g/mol |

Nom IUPAC |

(1S,6R,13S)-1,6,13,14-tetrahydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyltetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dien-5-one |

InChI |

InChI=1S/C20H28O6/c1-9-5-13-18(24,15(9)22)7-11(8-21)6-12-14-17(3,4)20(14,26)16(23)10(2)19(12,13)25/h5-6,10,12-14,16,21,23-26H,7-8H2,1-4H3/t10?,12?,13?,14?,16?,18-,19-,20-/m1/s1 |

Clé InChI |

QGVLYPPODPLXMB-LHAAJPOVSA-N |

SMILES isomérique |

CC1C([C@@]2(C(C2(C)C)C3[C@]1(C4C=C(C(=O)[C@]4(CC(=C3)CO)O)C)O)O)O |

SMILES canonique |

CC1C(C2(C(C2(C)C)C3C1(C4C=C(C(=O)C4(CC(=C3)CO)O)C)O)O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(5-bromo-7-fluoroquinolin-8-yl)methylidene]hydroxylamine](/img/structure/B14798070.png)

![(1R,4S,5S,8R)-8-[(Z)-2-[2,4-bis(trifluoromethyl)phenyl]ethenyl]-4,8-dimethyl-6,7-dioxabicyclo[3.3.1]nonan-3-one](/img/structure/B14798078.png)

![[3-[(2-Hydroxybenzoyl)amino]-5-oxo-7-oxabicyclo[4.1.0]hept-3-en-2-yl] hexanoate](/img/structure/B14798082.png)

![tert-butyl (2S)-2-[(1R,2R)-3-[[(1R,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidine-1-carboxylate](/img/structure/B14798113.png)

![(2E)-N-[(2-methyl-5-nitrophenyl)carbamothioyl]-3-(4-methylphenyl)prop-2-enamide](/img/structure/B14798124.png)

![4,4'-bi-9,9'-spirobi[9H-fluurene]](/img/structure/B14798131.png)